Product packaging for O1-(Dimethoxytrityl)hexaethylene glycol(Cat. No.:CAS No. 123706-69-4)

O1-(Dimethoxytrityl)hexaethylene glycol

Cat. No.: B049413
CAS No.: 123706-69-4
M. Wt: 584.7 g/mol
InChI Key: TZXARFLYKYWWKC-UHFFFAOYSA-N
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Description

O1-(Dimethoxytrityl)hexaethylene Glycol (CAS 123706-69-4) is a high-purity chemical intermediate specifically designed for advanced oligonucleotide synthesis. This compound features a dimethoxytrityl (DMT) protecting group on one terminus of a hexaethylene glycol (HEG) chain, making it an essential spacer linker synthon in solid-phase phosphoramidite chemistry . Its primary research value lies in the incorporation of a flexible, hydrophilic 18-atom spacer, also known as a HEG spacer, into nucleic acid sequences . These spacers are strategically used to segment oligonucleotides, which can modulate the distance between functional domains without introducing steric hindrance or charge repulsion. Researchers utilize this reagent to create sophisticated oligonucleotide constructs for applications in molecular diagnostics, probe design, and the development of therapeutic aptamers. The introduced spacer is instrumental in studying gene regulation, facilitating the assembly of complex DNA nanostructures, and improving the performance of primers and probes in PCR assays. Our product is rigorously quality-controlled to ensure reliability and consistency in your experiments. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44O9 B049413 O1-(Dimethoxytrityl)hexaethylene glycol CAS No. 123706-69-4

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O9/c1-35-31-12-8-29(9-13-31)33(28-6-4-3-5-7-28,30-10-14-32(36-2)15-11-30)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-34/h3-15,34H,16-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXARFLYKYWWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146456
Record name 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123706-69-4
Record name 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123706-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization of O1 Dimethoxytrityl Hexaethylene Glycol

Precursor Synthesis and Protection Strategies for Hexaethylene Glycol

The synthesis of the target compound begins with the selective protection of one of the two primary hydroxyl groups of hexaethylene glycol. This monoprotection is a crucial step to ensure that subsequent reactions, such as phosphitylation, occur at the desired position.

Monoprotection Methodologies for Polyethylene Glycol Diols

Polyethylene glycol (PEG) diols, including hexaethylene glycol, possess two reactive hydroxyl (-OH) groups. ajchem-a.com For their use in stepwise synthesis, it is often necessary to temporarily conceal one of these functional groups to prevent undesirable reactions. ajchem-a.comajchem-a.com This is achieved through the use of a protecting group. ajchem-a.comajchem-a.com

A common challenge in the synthesis of monofunctionalized PEG derivatives is the potential for a mixture of unprotected, monoprotected, and diprotected species, which complicates purification. ajchem-a.comajchem-a.com Traditional methods often rely on costly chromatographic techniques to isolate the desired monoprotected product. ajchem-a.comajchem-a.com However, alternative strategies have been developed to achieve high yields of the monoprotected compound while utilizing more economical purification methods. ajchem-a.com One such approach involves the controlled reaction of the diol with a limiting amount of the protecting group reagent. ajchem-a.comajchem-a.com

Solid-phase synthesis presents another strategy for achieving monofunctionalization. researchgate.net By anchoring the PEG diamine to a solid support, such as a 2-chlorotrityl chloride resin, and then reacting it with an excess of the protecting group, monoprotected species can be selectively prepared without the need for extensive purification steps. researchgate.net

Selective Derivatization for Dimethoxytrityl Installation

The dimethoxytrityl (DMT) group is a widely used protecting group in organic synthesis, especially for hydroxyl groups in nucleosides and linkers used in oligonucleotide synthesis. ajchem-a.comajchem-a.comnih.gov Its bulkiness provides steric hindrance, and it can be readily removed under mild acidic conditions.

The selective installation of a single DMT group onto hexaethylene glycol is typically achieved by reacting the diol with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a mild base, which often also serves as the solvent. ajchem-a.com Pyridine is a commonly used base/solvent for this reaction. ajchem-a.com To favor the formation of the mono-DMT-protected product over the di-substituted byproduct, reaction conditions are carefully controlled. ajchem-a.comajchem-a.com This includes manipulating the temperature and using the diol in excess relative to the DMT-Cl, which is introduced slowly to the reaction mixture. ajchem-a.comajchem-a.com This controlled addition helps to ensure that the DMT-Cl reacts with an unprotected glycol molecule rather than the remaining hydroxyl group of an already mono-protected molecule. ajchem-a.com

Parameter Condition for Selective Monoprotection Rationale
Reagent Ratio Excess of hexaethylene glycol relative to DMT-ClReduces the statistical probability of di-substitution.
Temperature Controlled, often room temperatureManages reaction kinetics to favor mono-substitution. ajchem-a.comajchem-a.com
Solvent/Base PyridineActs as a solvent and neutralizes the HCl byproduct. ajchem-a.com
Addition Method Slow addition (e.g., via cannula transfer) of DMT-ClMaintains a low concentration of the limiting reagent. ajchem-a.comajchem-a.com

Phosphoramidite (B1245037) Conversion of O1-(Dimethoxytrityl)hexaethylene Glycol

Following the successful monoprotection of hexaethylene glycol with the DMT group, the remaining free hydroxyl group is converted into a phosphoramidite. This functional group allows the molecule to be incorporated into oligonucleotides during automated solid-phase synthesis. thermofisher.com

Reaction Parameters for Phosphitylation with N,N-Diisopropylchlorophosphoramidites

The process of converting the alcohol to a phosphoramidite is known as phosphitylation. google.comentegris.com For this compound, this involves reacting the free hydroxyl group with a phosphitylating agent. A common and highly reactive agent for this purpose is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile (B52724), and in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) or triethylamine. The base is essential to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

The reaction proceeds via nucleophilic attack of the hydroxyl group on the phosphorus atom of the chlorophosphoramidite, leading to the displacement of the chloride ion and formation of the desired phosphoramidite product.

Reagent Role
This compoundSubstrate with free hydroxyl group
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphitylating agent
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base to scavenge HCl
Anhydrous DichloromethaneAprotic solvent

Anhydrous Conditions and Mechanistic Considerations in Phosphoramidite Formation

Therefore, it is imperative that all reagents, solvents, and glassware are scrupulously dried before use, and the reaction is conducted under an inert atmosphere, such as dry argon or nitrogen. umich.edu The mechanism involves the activation of the hydroxyl group by the base, followed by its nucleophilic attack on the phosphorus atom. The presence of water introduces a competing nucleophile that can disrupt this process. The stability of the resulting phosphoramidite product is also a concern, as it can be susceptible to both hydrolysis and oxidation. amerigoscientific.comlumiprobe.com For this reason, phosphoramidites are typically handled under inert gas and stored at low temperatures in a desiccated environment. lumiprobe.com

Advanced Purification and Characterization Methodologies for Synthetic Intermediates and Products

Rigorous purification and characterization are essential to ensure the quality of the synthetic intermediates and the final phosphoramidite product, as impurities can negatively impact the efficiency of oligonucleotide synthesis. thermofisher.com

For the intermediate, this compound, chromatography-free purification methods such as extraction and precipitation have been successfully employed. ajchem-a.comajchem-a.com This process typically involves partitioning the crude reaction mixture between an organic solvent (like ethyl acetate) and an aqueous solution (like 5% sodium bicarbonate) to remove water-soluble impurities. ajchem-a.com The desired monotritylated product can then be precipitated from a minimal volume of a solvent like diethyl ether by adding an excess of a non-polar anti-solvent such as hexane. ajchem-a.com This technique effectively separates the more polar mono-DMT product from non-polar byproducts like the ditritylated compound. ajchem-a.com

The final phosphoramidite product often requires purification by flash column chromatography on silica (B1680970) gel that has been neutralized with a base (e.g., triethylamine) to prevent degradation of the acid-sensitive product. umich.edu

A suite of analytical techniques is used to confirm the identity and purity of the compounds at each stage.

Technique Purpose
Thin-Layer Chromatography (TLC) Monitors reaction progress and assesses the purity of fractions during column chromatography. ajchem-a.comumich.edu
Electrospray Ionization Mass Spectrometry (ESI-MS) Confirms the molecular weight of the synthesized compounds. ajchem-a.comajchem-a.com
High-Performance Liquid Chromatography (HPLC) Provides a quantitative assessment of the purity of the final phosphoramidite product. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure. 31P NMR is particularly crucial for characterizing phosphoramidites, as it provides a distinct signal for the trivalent phosphorus atom. thermofisher.com 1H and 13C NMR are used to verify the overall structure of the intermediates and final product. mdpi.com

These advanced methodologies ensure that the final this compound phosphoramidite is of high purity, suitable for its demanding application in the synthesis of modified oligonucleotides. thermofisher.com

Integration of O1 Dimethoxytrityl Hexaethylene Glycol into Oligonucleotide and Sequence Defined Polymer Architectures

Principles of Automated Solid-Phase Synthesis Utilizing O1-(Dimethoxytrityl)hexaethylene Glycol Phosphoramidites

Automated solid-phase synthesis, the cornerstone of modern oligonucleotide manufacturing, operates in a cyclical fashion to assemble a desired sequence of monomers on an insoluble support. danaher.comatdbio.com The phosphoramidite (B1245037) method is the predominant chemistry employed, proceeding in the 3' to 5' direction. sigmaaldrich.combiotage.com The synthesis cycle, which is repeated for each monomer addition, consists of four primary chemical steps: detritylation, coupling, capping, and oxidation. researchgate.netnih.gov

The this compound moiety is converted into a phosphoramidite derivative to be compatible with this synthetic scheme. umich.edu This allows it to be incorporated seamlessly into a growing polymer chain as if it were a standard nucleoside, using the same cycle of reactions. The dimethoxytrityl (DMT) group serves as a temporary protecting group for the terminal hydroxyl function, preventing self-polymerization and allowing for stepwise chain extension. danaher.comsigmaaldrich.com

Detritylation Chemistry and Functional Group Deprotection

The initial step in each synthesis cycle is the removal of the acid-labile 5'-O-dimethoxytrityl (DMT) protecting group from the terminal monomer of the growing chain, which is anchored to the solid support. sigmaaldrich.combiotage.com This reaction exposes a free 5'-hydroxyl group, making it available for the subsequent coupling reaction. danaher.com

The detritylation is typically accomplished by treating the support-bound oligomer with a mild organic acid. google.com Dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous, non-nucleophilic organic solvent like dichloromethane (B109758) is commonly used. sigmaaldrich.comgoogle.com The mechanism involves the protonation of the ether oxygen linking the DMT group, followed by the departure of the stabilized DMT carbocation. This carbocation is intensely colored (orange), and its spectrophotometric measurement at 495 nm is a widely used method for monitoring the efficiency of each coupling step in real-time. sigmaaldrich.combiotage.com

A critical balance must be maintained during detritylation. While the reaction must proceed to completion to avoid the formation of deletion sequences (n-1 oligomers), prolonged exposure to acidic conditions can lead to undesirable side reactions, most notably the cleavage of the glycosidic bond in purine (B94841) nucleosides (depurination). google.comresearchgate.netoup.com The conditions are therefore carefully optimized in terms of acid concentration and reaction time to ensure quantitative DMT removal while minimizing damage to the growing polymer chain. oup.comnih.gov The kinetics of detritylation can be influenced by the solvent, with acetonitrile (B52724) known to slow the reaction by complexing with the acid. oup.com

ReagentTypical ConcentrationSolventKey Characteristics
Trichloroacetic Acid (TCA)3% (v/v)DichloromethaneStronger acid, allows for faster detritylation times. sigmaaldrich.comnih.gov
Dichloroacetic Acid (DCA)3% (v/v)Dichloromethane or TolueneWeaker acid than TCA, often used to minimize the risk of depurination. google.comoup.com
Acetic Acid80% (v/v)WaterUsed for final detritylation of purified "DMT-on" oligonucleotides in solution post-synthesis. google.comnih.gov

Coupling Efficiency and Chain Elongation Kinetics in Oligomerization

Following detritylation, the exposed 5'-hydroxyl group of the support-bound chain is coupled with the incoming phosphoramidite monomer, in this case, this compound 2-cyanoethyl N,N-diisopropylphosphoramidite. biotage.comumich.edu This reaction forms a new phosphite (B83602) triester linkage. To proceed, the phosphoramidite must first be activated by a weak acid, which protonates the diisopropylamino group, converting it into a good leaving group. biotage.com

Common activators include 1H-tetrazole and its derivatives, or 4,5-dicyanoimidazole (B129182) (DCI). researchgate.netresearchgate.net The choice of activator can influence the reaction kinetics; for instance, DCI has been shown to result in faster coupling times compared to 1H-tetrazole. researchgate.net The coupling reaction is a nucleophilic attack by the free 5'-hydroxyl group on the phosphorus atom of the activated phosphoramidite. nih.govnih.gov

ActivatorKey Features
1H-TetrazoleThe traditional and widely used activator; acts as both a proton source and a nucleophilic catalyst. researchgate.netnih.gov
5-(Ethylthio)-1H-tetrazole (ETT)A more acidic activator that can enhance coupling rates.
4,5-Dicyanoimidazole (DCI)A non-nucleophilic activator known for promoting very fast coupling reactions and having high solubility in acetonitrile. researchgate.net

After coupling, any unreacted 5'-hydroxyl groups are permanently blocked in a "capping" step, typically through acetylation, to prevent them from participating in subsequent cycles. biotage.combiosearchtech.com The newly formed phosphite triester linkage is then oxidized to a more stable pentavalent phosphate (B84403) triester, usually with an iodine solution, completing the cycle. sigmaaldrich.combiotage.com

Strategic Incorporation of Hexaethylene Glycol Linkers within Nucleic Acid Sequences

The hexaethylene glycol (HEG) linker, also known as Spacer 18, is a flexible, hydrophilic, 18-atom spacer that can be incorporated at either terminus or at an internal position of an oligonucleotide. biosyn.com Its inclusion can impart specific properties to the resulting molecule, such as providing spatial separation between a functional moiety and the nucleic acid sequence or increasing the flexibility of the polymer backbone. nih.govbiosearchtech.com

Terminal Modification Strategies (5'- and 3'- Functionalization)

Modification of the 5' and 3' ends of oligonucleotides is a common strategy to introduce labels, conjugate other molecules, or block exonuclease degradation. genelink.com

5'-Functionalization : The incorporation of a HEG linker at the 5'-terminus is straightforward using automated synthesis. The this compound phosphoramidite is simply added as the final monomer in the last synthesis cycle. biosyn.combiosearchtech.com This process leverages the standard phosphoramidite chemistry, making it a routine modification. glenresearch.com The terminal DMT group can be left on for purification purposes (DMT-on purification) and removed later. google.com

3'-Functionalization : Introducing a modification at the 3'-terminus requires a different approach, as solid-phase synthesis proceeds from 3' to 5'. genelink.com To achieve 3'-functionalization with a HEG linker, the synthesis must be initiated from a solid support, typically controlled pore glass (CPG), that has been pre-derivatized with the hexaethylene glycol unit. biosearchtech.com The first nucleoside phosphoramidite is then coupled to the free hydroxyl group of the support-bound linker, and the synthesis of the desired oligonucleotide sequence proceeds normally from that point. psu.edu This method effectively blocks the 3'-hydroxyl group, preventing the oligonucleotide from acting as a primer for polymerases. genelink.com

Internal Insertion Methodologies for Sequence Interruption

A HEG linker can be inserted at any specific position within a nucleic acid sequence to act as a flexible, abasic spacer. biosyn.com This is achieved by programming the DNA synthesizer to add the this compound phosphoramidite during the corresponding cycle, treating it just like a standard A, C, G, or T monomer. umich.edu

The internal insertion of a flexible linker can have significant functional consequences. For example, in the design of aptamers or other structured nucleic acids, a HEG linker can replace a loop region, connecting two helical segments. umich.edu The increased flexibility imparted by the glycol linker, compared to the more rigid phosphodiester backbone of nucleotides, can help stabilize the desired secondary structure and improve the molecule's performance. nih.gov Research has shown that using a HEG linker in a split aptamer sensor resulted in lower background fluorescence by better stabilizing the un-complexed state of the aptamer strands. nih.gov The length of the HEG linker is roughly equivalent to two base pairs, providing significant spatial separation and conformational freedom within the oligonucleotide structure. nih.gov

Adaptation of Phosphoramidite Chemistry for Abiotic Sequence-Defined Polymers

The precision and efficiency of phosphoramidite chemistry are not limited to the synthesis of natural biopolymers like DNA and RNA. This synthetic platform has been successfully adapted for the construction of completely abiotic, or non-natural, sequence-defined polymers. capes.gov.brresearchgate.net These synthetic macromolecules are of great interest as they can be designed to mimic the complex functions of biopolymers, such as molecular recognition and catalysis, or to serve as high-density information storage media. nih.govresearchgate.net

In this context, building blocks like this compound phosphoramidite serve as abiotic monomers. By using a variety of such non-nucleosidic phosphoramidites, each potentially carrying a different functional side chain, chemists can assemble polymers with a precisely controlled sequence. researchgate.netacs.org The synthesis follows the same iterative solid-phase protocol developed for oligonucleotides, allowing for the creation of monodisperse polymers with defined lengths and compositions. capes.gov.brnih.gov

Researchers have demonstrated the synthesis of sequence-encoded polyphosphates and other polymers using various abiotic phosphoramidite monomers on a polystyrene solid support. capes.gov.bracs.orgnih.gov The resulting sequence-defined polymers can be characterized by techniques such as mass spectrometry and NMR to confirm their precise structure. acs.org Furthermore, if the abiotic monomers contain reactive handles (e.g., alkyne groups), the resulting polymer can be further functionalized post-synthesis via click chemistry, expanding the accessible chemical diversity. acs.org This powerful combination of phosphoramidite chemistry and abiotic monomers opens up new avenues for the design of novel functional materials and information-containing macromolecules. capes.gov.brresearchgate.net

Design and Synthesis of Non-Nucleosidic Oligophosphoesters (Phosphoestamers)

The integration of non-nucleosidic monomers into oligonucleotide and polymer architectures offers a powerful strategy to introduce novel functionalities and structural diversity. This compound stands out as a key building block in this context, enabling the synthesis of non-nucleosidic oligophosphoesters, often referred to as phosphoestamers. These synthetic oligomers replace the traditional nucleoside units with hexaethylene glycol moieties, connected by phosphodiester linkages, mirroring the backbone of natural DNA and RNA.

The design of these phosphoestamers leverages the flexible and hydrophilic nature of the hexaethylene glycol spacer. The dimethoxytrityl (DMT) group, a bulky and acid-labile protecting group, is crucial for the synthetic process. It is attached to one of the terminal hydroxyl groups of the hexaethylene glycol, allowing for the selective reaction of the other hydroxyl group during oligomer assembly. This protection strategy is fundamental to the widely adopted phosphoramidite chemistry used in automated solid-phase oligonucleotide synthesis.

The synthesis of oligophosphoesters using this compound typically follows the well-established cycle of solid-phase synthesis. The process begins with the preparation of the corresponding phosphoramidite derivative of the protected hexaethylene glycol. This involves reacting this compound with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. The resulting phosphoramidite is a stable monomer that can be readily incorporated into a growing oligomer chain on a solid support.

The automated synthesis cycle for incorporating the hexaethylene glycol monomer consists of four main steps:

De-blocking (Detritylation): The DMT group on the 5'-terminus of the growing chain, which is attached to the solid support, is removed by treatment with a mild acid. This exposes a free hydroxyl group for the subsequent coupling reaction.

Coupling: The this compound phosphoramidite is activated and coupled to the de-blocked hydroxyl group of the growing chain.

Capping: Any unreacted hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thereby minimizing the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.

This cycle is repeated until the desired length of the oligophosphoester is achieved. The final product is then cleaved from the solid support and all protecting groups are removed. The use of this compound allows for the creation of sequence-defined polymers where the hexaethylene glycol units can be interspersed with traditional nucleosides or other modified monomers, offering precise control over the final polymer structure and properties.

Combinatorial Library Generation using Hexaethylene Glycol Monomers

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties, and the use of this compound monomers has facilitated the generation of diverse combinatorial libraries of non-nucleosidic oligomers. nih.gov These libraries are synthesized using a "split-and-pool" strategy on a solid support, where each bead carries a unique oligomer sequence.

The synthesis of a combinatorial library using hexaethylene glycol monomers involves the following general steps:

Initialization: A solid support is functionalized with an initial building block.

Splitting: The solid support is divided into multiple portions.

Coupling: A different building block, which could be this compound phosphoramidite or another monomer, is coupled to the solid support in each portion.

Pooling: All portions of the solid support are combined and mixed thoroughly.

These split-and-pool steps are repeated for a desired number of cycles, leading to the generation of a vast library of unique oligomer sequences. The hexaethylene glycol units can be incorporated as flexible linkers or spacers between other functional monomers, or they can constitute the entire backbone of the oligomers in the library.

The properties of the resulting library are heavily influenced by the inclusion of the hexaethylene glycol monomers. Their flexibility can be advantageous in screening assays where conformational freedom is important for binding to a target molecule. Furthermore, their hydrophilicity can improve the solubility of the library members in aqueous screening buffers.

An example of a combinatorial library design could involve the synthesis of oligomers with alternating hexaethylene glycol and a set of different functional monomers. The diversity of such a library can be calculated based on the number of different monomers used and the length of the oligomers.

Number of Monomer Types (N)Oligomer Length (L)Library Diversity (N^L)
54625
10410,000
5615,625
1061,000,000

This interactive table illustrates how the diversity of a combinatorial library grows exponentially with the number of different monomers and the length of the oligomers.

The screening of these libraries against biological targets can lead to the identification of novel ligands, catalysts, or materials with specific functions. The chemical stability of the phosphodiester backbone in the hexaethylene glycol-based oligomers makes them robust candidates for a wide range of applications.

Functional Roles and Biophysical Implications of Hexaethylene Glycol Linkers in Biomolecular Systems

Modulation of Conformational Dynamics in Modified Nucleic Acids

Hexaethylene glycol linkers are frequently used to replace the nucleobase loops in hairpin structures or to connect two separate strands, effectively creating synthetic duplexes or double-hairpin constructs. genelink.comresearchgate.net By substituting a single-stranded nucleotide loop with a HEG linker, researchers can exert precise control over the folding and binding properties of oligonucleotides. genelink.com

G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acid sequences, and their topology is critically dependent on the length and composition of the loops connecting the G-tracts. researchgate.netnih.gov Substituting the native loops with HEG linkers profoundly influences the structure, stability, and folding pathways of these intramolecular quadruplexes.

Research on the human telomeric repeat sequence, where the native TTA loops were replaced by HEG linkers, revealed significant conformational changes. researchgate.net The resulting oligonucleotides folded into intramolecular complexes whose circular dichroism (CD) spectra showed characteristics typical of parallel quadruplex structures (positive maxima at 264 nm and negative minima around 244 nm). researchgate.net This indicates that the flexible, non-nucleosidic HEG linker can steer the folding pathway towards a parallel topology, in contrast to the hybrid or antiparallel structures often observed with native sequences. The stability of these HEG-modified G-quadruplexes is also influenced, with studies showing that while they still form stable structures, their thermal stability and folding kinetics can differ significantly from their counterparts with nucleotide loops. researchgate.net

Table 1: Influence of HEG Linkers on G-Quadruplex Properties
Oligonucleotide TypeLoop CompositionObserved G-Quadruplex TopologyReference
Human Telomeric RepeatNative TTA loopsHybrid or Antiparallel researchgate.net
Modified Human Telomeric RepeatHexaethylene Glycol (HEG)Parallel researchgate.net

Enhancement of Oligonucleotide and Polymeric Construct Stability

The introduction of HEG linkers can significantly improve the robustness of oligonucleotides and related polymers, particularly by increasing their resistance to enzymatic breakdown and enhancing their thermal stability.

A major challenge in the therapeutic application of oligonucleotides is their susceptibility to degradation by nucleases present in biological systems. nih.gov Capping the ends of an oligonucleotide with a non-nucleosidic linker like HEG provides a steric shield, blocking the access of exonucleases.

Studies involving phosphodiester oligonucleotides terminally conjugated with hexaethylene glycol have systematically investigated their stability against nuclease attack in serum-containing media. nih.gov The results demonstrated that modifying the 3'-end of an oligonucleotide with a HEG linker is substantially more effective at preventing degradation than modifying the 5'-end. nih.gov This enhanced stability is crucial for applications such as antisense therapy, where the persistence of the oligonucleotide is essential for its efficacy. Similarly, DNA-backboned bottlebrush polymers constructed with PEGylated hairpins show increased resistance to nucleolytic degradation. nih.gov

Table 2: Nuclease Resistance of HEG-Modified Oligonucleotides
OligonucleotideModification PositionRelative Nuclease ResistanceReference
Phosphodiester OligonucleotideUnmodifiedLow nih.gov
Phosphodiester Oligonucleotide5'-Hexaethylene GlycolModerate nih.gov
Phosphodiester Oligonucleotide3'-Hexaethylene GlycolHigh nih.gov

The incorporation of HEG linkers can also enhance the thermal stability of nucleic acid structures. When used to form a hairpin loop, the HEG linker can adopt an optimal conformation that minimizes strain on the duplex stem, leading to a more stable structure compared to hairpins with certain nucleotide loops. genelink.com

In the context of larger DNA-based nanostructures, such as bottlebrush polymers formed through the hybridization chain reaction of PEGylated hairpins, the resulting constructs exhibit enhanced thermal stabilities. nih.gov This augmentation is attributed to the favorable thermodynamic properties imparted by the flexible PEG side chains, which can influence hydration and molecular crowding effects around the DNA backbone.

Table 3: Effect of HEG/PEG Linkers on Thermostability
Biomolecular SystemModificationObserved Effect on StabilityReference
Oligonucleotide HairpinHEG loopContributes to stable hairpin conformation genelink.com
DNA-Backboned Bottlebrush PolymersSite-specific PEGylationEnhanced thermal stability nih.gov

Facilitation of Supramolecular Interactions and Molecular Recognition in Engineered Systems

The HEG linker's role as a flexible, hydrophilic spacer is critical in the construction of complex systems designed for molecular recognition and the formation of supramolecular assemblies. umich.eduresearchgate.net By physically separating a recognition element (e.g., an aptamer, a peptide, or a small molecule ligand) from a substrate or another biomolecule, the linker prevents steric hindrance and allows the components to interact effectively.

In the field of molecular recognition force microscopy, polyethylene glycol derivatives are considered ideal crosslinkers to couple ligands to atomic force microscopy tips. researchgate.net The flexible spacer ensures that the tethered ligand has the necessary freedom of movement to orient itself correctly for binding to its receptor on a surface. This principle extends to the design of dimeric aptamers, where linker length is a critical parameter for achieving high-avidity binding and biological function, such as T-cell activation. researchgate.net Furthermore, HEG linkers can be used to bridge different domains of higher-order nucleic acid structures or to tether ligands to nucleic acids, thereby engineering specific cross-links and facilitating targeted molecular interactions. umich.edu The hydrophilic nature of the HEG chain also helps to maintain the solubility and accessibility of the attached moieties in aqueous environments, which is essential for biological applications. biosyn.com

Advanced Research Applications in Chemical Biology and Material Science

Engineering of Bioconjugates for Targeted Molecular Delivery and Sensing

The conjugation of biomolecules to create hybrid structures with novel functions is a cornerstone of modern biotechnology. The HEG spacer is instrumental in this field, facilitating the creation of complex molecules for delivery and sensing applications.

The synthesis of lipid-oligonucleotide conjugates (LONs) creates amphiphilic molecules that can self-assemble into structures like micelles and liposomes, which are valuable for drug delivery and biosensor development. nih.govmdpi.com These conjugates combine the programmable nature of nucleic acids with the membrane-interacting properties of lipids. 117.244.107rsc.org The HEG spacer plays a crucial role by covalently linking the hydrophilic oligonucleotide to the hydrophobic lipid moiety. mdpi.com

There are two primary strategies for synthesizing LONs: the presynthetic approach, where a lipid-modified phosphoramidite (B1245037) is incorporated during oligonucleotide synthesis, and the postsynthetic approach, where the lipid is attached after the oligonucleotide has been synthesized and purified. nih.gov In both methods, the HEG spacer provides a stable, flexible bridge that allows both the lipid and the oligonucleotide to function optimally without interfering with one another. This separation is key to enabling the self-assembly of LONs into well-defined nanostructures and ensuring the oligonucleotide portion is available for hybridization. mdpi.comnih.gov

Synthesis StrategyDescriptionRole of Hexaethylene Glycol SpacerReference
Presynthetic ConjugationA lipid-modified phosphoramidite (which can include an HEG spacer) is added as one of the building blocks during automated solid-phase synthesis of the oligonucleotide.Provides a built-in, defined separation between the lipid and the nucleic acid backbone from the point of synthesis. nih.gov
Postsynthetic ConjugationThe fully synthesized oligonucleotide, containing a reactive group (often introduced via an HEG linker), is conjugated to a modified lipid in solution.Offers flexibility in choice of lipid and reaction conditions; the spacer ensures the reactive group is accessible and distant from the oligonucleotide. nih.gov

Functionalizing nanoparticles, such as gold nanoparticles (AuNPs), with oligonucleotides creates powerful tools for diagnostics, sensing, and nanobiofabrication. The performance of these conjugates heavily depends on the density, orientation, and accessibility of the oligonucleotides on the nanoparticle surface. nih.gov

Incorporating a hexaethylene glycol spacer between the nanoparticle surface and the oligonucleotide is a widely adopted strategy to improve the performance of these conjugates. nih.govacs.org The spacer physically extends the oligonucleotide away from the nanoparticle surface, which achieves several key objectives:

Reduces Steric Hindrance : The linker minimizes interference between adjacent oligonucleotides and between the oligonucleotide and the nanoparticle itself, allowing for higher packing densities. researchgate.net

Increases Accessibility : By distancing the oligonucleotide from the surface, the spacer makes it more available for hybridization with target sequences in solution. nih.gov

Improves Hybridization Efficiency : Studies have shown that the presence of an HEG spacer can facilitate more efficient binding of complementary DNA strands. nih.govresearchgate.net

ParameterEffect of Hexaethylene Glycol SpacerResearch FindingReference
Oligonucleotide Packing DensityIncreasesA higher number of oligonucleotide strands can be attached per nanoparticle when an HEG spacer is used. nih.gov
Hybridization AccessibilityImprovesThe spacer extends the DNA away from the surface, making it more accessible to complementary strands. nih.govresearchgate.net
Non-Specific BindingReducesThe hydrophilic nature of the PEG/HEG chain helps to passivate the surface, reducing unwanted adsorption of other molecules. researchgate.net
Conjugation EfficiencyMay decrease slightlySome studies report a modest reduction in the initial conjugation efficiency for spacer-prolonged oligonucleotides due to coiling effects. acs.org

Design of Functional Nucleic Acid Probes and Molecular Tools

The precision of nucleic acid hybridization makes oligonucleotides ideal as probes and tools for molecular diagnostics and analysis. O1-(Dimethoxytrityl)hexaethylene glycol is used to incorporate spacers that enhance the functionality of these probes.

In qPCR, fluorogenic probes are used to detect and quantify DNA amplification in real-time. The design of these probes is critical for assay sensitivity and specificity. The hexaethylene glycol spacer is a valuable modification in various qPCR probe designs. biosyn.com

For example, in "molecular beacons," which are hairpin-shaped probes with a fluorophore and a quencher, an internal HEG linker can be used to provide the flexibility needed for the hairpin to form correctly. idtdna.combiosyn.com The spacer can also be used to physically separate the fluorophore and quencher to optimize signal-to-background ratios. researchgate.net Furthermore, placing an HEG spacer at the 3' end of a primer or probe can block extension by DNA polymerase, a useful feature for certain assay designs like hybridization probes. biosyn.combiomers.net The use of flexible, non-nucleosidic linkers has been shown to improve the performance of fluorogenic probes, leading to lower detection limits. nih.gov

DNA microarrays consist of thousands of different oligonucleotide probes immobilized on a solid surface, allowing for the simultaneous analysis of thousands of genes. The efficiency of hybridization between the surface-bound probes and the target DNA in a sample is critical for the performance of the microarray. researchgate.net

A hexaethylene glycol spacer is often used to attach the oligonucleotide probes to the microarray surface. researchgate.net This linker serves to distance the probe from the substrate, which helps to:

Overcome Surface-Induced Steric Hindrance : It lifts the probe away from the surface, making it more accessible for hybridization. researchgate.net

Increase Probe Mobility : The flexibility of the HEG chain allows the probe to adopt an optimal orientation for binding its target.

Reduce Non-Specific Adsorption : The hydrophilic nature of ethylene glycol chains helps to prevent non-specific binding of other molecules to the surface, improving the signal-to-noise ratio. nih.govmdpi.com

Development of Sequence-Defined Macromolecules for Protein Interaction Modulation

Beyond linking two distinct moieties, hexaethylene glycol units can be used as monomers themselves in the synthesis of sequence-defined macromolecules. nih.govacs.org By combining HEG phosphoramidites with standard nucleoside phosphoramidites or other modified building blocks in a stepwise solid-phase synthesis, it is possible to create DNA-polymer conjugates with a precisely controlled sequence of hydrophilic (HEG) and other functional units. nih.govacs.org

These sequence-defined polymers can be designed to fold into specific three-dimensional structures capable of modulating protein interactions. nih.gov For example, a polymer with a defined pattern of hydrophilic and hydrophobic segments could be engineered to bind to a specific site on a protein, either mimicking a natural ligand or disrupting a protein-protein interaction. This approach expands the chemical space available for creating novel therapeutic agents and research tools beyond what is possible with natural biopolymers like proteins and nucleic acids. nih.gov The ability to precisely control the sequence allows for the fine-tuning of properties like binding affinity and specificity. nih.govdoaj.orgnih.gov

ComponentRole in Sequence-Defined MacromoleculeExample PropertyReference
DNA BackboneProvides the programmable scaffold for synthesis and structural framework.Sequence-specific assembly, structural rigidity. nih.gov
Hexaethylene Glycol (HEG) UnitActs as a flexible, hydrophilic monomer in the polymer chain.Induces hydrophilicity, promotes solubility, provides flexibility. acs.org
Other Functional MonomersCan introduce hydrophobic, charged, or specific binding groups.Hydrophobicity, charge, hydrogen bonding, specific ligand binding. nih.gov

Phosphoestamer Library Screening for Protein-Protein Interaction Inhibition (e.g., KRAS-RAF Interaction)

The inhibition of protein-protein interactions (PPIs) is a significant challenge in drug discovery. The KRAS-RAF interaction is a critical signaling node in many cancers, making it a high-value target. Researchers have utilized this compound as a hydrophilic building block in the synthesis of sequence-defined phosphoestamers to screen for inhibitors of this specific PPI.

A library of phosphoestamers was synthesized using a split-and-mix method, incorporating various monomers to introduce a range of potential supramolecular interactions. Among these monomers, hexaethylene glycol (HEG) provides hydrophilicity, which can influence the binding characteristics of the oligomers. rsc.org The library was screened against the oncogenic mutant KRASG12D to identify molecules that could disrupt its interaction with the RAF1 protein. rsc.org

Through a process involving fluorescence-activated bead sorting and tandem mass spectrometry, six novel phosphoestamer sequences were identified. rsc.org Subsequent validation assays revealed that three of these molecules—designated O1, O2, and O3—exhibited high affinity for KRASG12D and effectively inhibited the KRASG12D/RAF1 interaction without affecting the equivalent interaction in the wild-type protein. rsc.org Notably, these inhibitors demonstrated significantly improved activity over existing compounds, with IC50 values in the nanomolar range. rsc.orgrsc.org

The table below summarizes the inhibitory concentrations for the most effective phosphoestamers identified in the screening.

CompoundDescriptionIC50 (nM) for KRASG12D/RAF1 Inhibition
O1 5-mer phosphoestamer51.94 ± 3.75
O2 6-mer phosphoestamer70.87 ± 2.88
O3 5-mer phosphoestamer25.14 ± 1.06
O5 5-mer phosphoestamer58.08 ± 3.78

Data sourced from studies on phosphoestamer inhibition of the KRASG12D/RAF1 interaction. rsc.org

Elucidation of Structure-Activity Relationships for Hexaethylene Glycol Units in Bioactive Oligomers

The inclusion of hexaethylene glycol units within bioactive oligomers has a profound impact on their structure-activity relationship. In the context of the KRAS-RAF inhibiting phosphoestamers, the presence and sequence of HEG units were correlated with binding affinity. rsc.org

Analysis of the top-performing inhibitors revealed that oligomer O3, which had the lowest IC50 value (25.14 nM), contained a key structural motif. rsc.org This suggests that the hydrophilic and flexible nature of a HEG-HEG-HEG sequence may be crucial for optimal binding to the KRASG12D protein. rsc.org Oligomer O1, the second most potent inhibitor, also shared a similar structural motif. rsc.org In contrast, oligomer O2, the only 6-mer among the top hits, had a higher IC50 value, indicating that the shorter 5-mer length might be preferable for this specific target. rsc.org

Further research into non-nucleosidic linkers in DNA quadruplexes has also highlighted the importance of HEG's structural contribution. Studies have shown that replacing native TTA loops with linkers like hexaethylene glycol profoundly influences the stability and folding kinetics of these structures. researchgate.net Specifically, intramolecular DNA quadruplexes with HEG linkers were found to be more stable than those with propanediol linkers and folded much faster than the human telomeric repeat sequence. researchgate.net This demonstrates that the length and composition of HEG units are critical determinants of the structure, and therefore the activity, of bioactive oligomers.

Creation of Immunomodulatory Nucleic Acid Constructs

Development of Toll-Like Receptor (TLR) Agonists with Hexaethylene Glycol Moieties

Toll-Like Receptors (TLRs) are key components of the innate immune system, and their agonists are valuable as vaccine adjuvants. nih.gov The conjugation of multiple TLR agonists into a single construct can elicit synergistic and customized immune responses. nih.gov In the design of these complex immunomodulatory molecules, linker chemistry plays a critical role.

Polyethylene glycol (PEG) linkers, of which hexaethylene glycol is a discrete and well-defined form, have been incorporated into the design of linked multi-agonists to improve solubility and reduce potential steric hindrance between the individual agonist domains and their respective TLR targets. nih.gov For example, linked triagonists targeting combinations like TLR1/2, TLR4, and TLR7a have been synthesized using this strategy. nih.gov The flexible nature of the HEG moiety allows the conjugated agonists to maintain their ability to bind to their target receptors effectively, ensuring that all agonists can be taken up by the same immune cell to trigger a distinct and potent response. nih.gov This approach mimics the spatial arrangement of pathogen-associated molecular patterns found in nature. nih.gov

Applications in Advanced DNA Nanotechnology

Structural DNA nanotechnology leverages the programmable nature of DNA to build complex, self-assembling nanoscale structures. nih.gov The integrity and durability of these structures are paramount for their application in areas like drug delivery and biosensing. nih.govrsc.org

Fabrication of DNA Nanostructures with Tuned Structural Integrity and Durability

A significant challenge for the biomedical application of DNA nanostructures is their susceptibility to degradation by nucleases in biological environments. rsc.org To overcome this, researchers have modified DNA oligomers by incorporating hexaethylene glycol protective groups at their 3' and 5' ends. rsc.org This modification has been shown to increase the resistance of the DNA nanostructures to nuclease digestion. rsc.org

In one study, stabilizing dye-labeled DNA nanostructures with HEG end caps delayed the release of fluorescent signals inside cells, indicating that the nanostructures remained intact for longer periods. rsc.org This enhanced stability is crucial for ensuring that the DNA constructs reach their intended targets before degrading. The use of HEG as a stabilizing agent provides a straightforward method to tune the durability of DNA nanostructures for in vivo applications. rsc.org

Methodological Advancements and Future Research Directions

Spectroscopic and Chromatographic Characterization of O1-(Dimethoxytrityl)hexaethylene Glycol-Modified Biopolymers

The covalent attachment of this compound to biopolymers, such as oligonucleotides, necessitates rigorous characterization to ensure the purity and structural integrity of the final conjugate. A combination of chromatographic and spectroscopic techniques is indispensable for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone for the purification and analysis of these modified biopolymers. atdbio.com Reversed-phase HPLC (RP-HPLC) is particularly effective, leveraging the hydrophobicity of the dimethoxytrityl (DMT) group. atdbio.comdupont.com When the synthesis of a modified oligonucleotide is performed with the DMT group left on the 5'-terminus (a "DMT-on" synthesis), the full-length, modified product is significantly more hydrophobic than any truncated failure sequences. atdbio.com This property allows for a highly efficient separation, where the desired product is retained on the hydrophobic stationary phase of the HPLC column, while the less hydrophobic failure sequences are washed away. dupont.comglenresearch.com The purified DMT-on product can then be collected, and the DMT group is subsequently removed by treatment with a mild acid. yale.edu

Mass spectrometry (MS) is a powerful tool for the precise mass determination of the modified biopolymer, confirming the successful conjugation of the this compound moiety. idtdna.com Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for oligonucleotide analysis as it provides high mass accuracy and resolution for the molecular weight range of these molecules. idtdna.comwaters.com The measured molecular weight is compared to the calculated theoretical mass to verify the identity of the product. idtdna.com Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting daughter ions, which can help to confirm the sequence of the biopolymer and the site of modification. nih.gov

Table 1: Spectroscopic and Chromatographic Methods for Characterization
TechniquePurposeKey Findings
Reversed-Phase HPLC (RP-HPLC)Purification and purity assessmentEfficient separation of DMT-on modified biopolymers from failure sequences. atdbio.comglenresearch.com
Mass Spectrometry (MS)Molecular weight determination and identity confirmationAccurate mass measurement confirming the covalent attachment of the linker. idtdna.comwaters.com
Tandem Mass Spectrometry (MS/MS)Structural elucidation and sequence verificationProvides fragmentation patterns to confirm the structure and modification site. nih.gov
Nuclear Magnetic Resonance (NMR)Three-dimensional structure determination in solutionReveals the conformation of the linker and its impact on the biopolymer's structure. nih.gov

Computational Modeling and Simulation of Hexaethylene Glycol-Bridged Biomolecules

Computational modeling and molecular dynamics (MD) simulations have become invaluable tools for understanding the structural and dynamic properties of biomolecules at an atomic level. nih.gov For biopolymers bridged with hexaethylene glycol linkers, these computational approaches provide insights that are often difficult to obtain through experimental methods alone.

Computational methods are also employed to predict the formation of complex nucleic acid structures, such as DNA triplexes, which can be stabilized by hexaethylene glycol linkers. mdpi.comresearchgate.net These models can identify potential triplex-forming sequences and predict the stability of the resulting structures. mdpi.com This information is crucial for the design of oligonucleotides with specific gene-targeting applications. Physical studies have shown that the formation of a DNA triplex can induce significant structural distortions in the underlying duplex, and computational models can help to visualize and understand these changes. nih.gov

Furthermore, computational approaches can guide the design of novel biomolecules with desired properties. By simulating the behavior of different linker lengths and compositions, researchers can optimize the design of hexaethylene glycol-bridged biomolecules for specific applications, such as enhancing the stability of a therapeutic protein or controlling the distance between two domains of a fusion protein. researchgate.net

Table 2: Computational Modeling and Simulation Applications
Computational MethodApplicationKey Insights
Molecular Dynamics (MD) SimulationsInvestigating conformational flexibility and stabilityProvides understanding of the linker's influence on the biomolecule's structure and dynamics. nih.govresearchgate.net
Triplex Prediction AlgorithmsIdentifying and predicting the stability of nucleic acid triplexesAids in the design of oligonucleotides for gene-targeting applications. mdpi.comresearchgate.net
Molecular ModelingGuiding the design of novel biomoleculesAllows for the in silico optimization of linker properties for specific functions. researchgate.net

Emerging Paradigms in Synthetic Polymer Design Leveraging Oligoethylene Glycol Scaffolds

Oligoethylene glycol (OEG) scaffolds are at the forefront of innovative synthetic polymer design, primarily due to their biocompatibility, hydrophilicity, and tunable properties. rsc.org A significant emerging paradigm is the development of "smart" or stimuli-responsive polymers that undergo conformational changes in response to environmental cues such as temperature. mdpi.com

Another advancing area is the synthesis of well-defined polymer architectures, such as bottlebrush polymers with OEG side chains. nih.gov These structures, where long polymeric side chains are densely grafted onto a polymer backbone, exhibit unique properties due to the steric repulsion between the side chains, which forces the backbone into an extended conformation. nih.gov The incorporation of OEG side chains into these architectures can lead to materials with altered crystallinity, morphology, and mechanical properties, making them suitable for applications in areas like lubrication and anti-fouling surfaces. nih.gov

Furthermore, the versatility of OEG scaffolds allows for their incorporation into more complex polymer systems, such as amphiphilic block copolymers. acs.org These polymers can self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. acs.org The design and synthesis of such systems are a key focus of current research in drug delivery.

Table 3: Paradigms in Synthetic Polymer Design with OEG Scaffolds
Emerging ParadigmKey FeaturesPotential Applications
Thermoresponsive PolymersExhibit a Lower Critical Solution Temperature (LCST). kinampark.comControlled drug release, smart gels for chromatography, biosensors. researchgate.net
Bottlebrush PolymersDensely grafted OEG side chains leading to an extended backbone conformation. nih.govLubricants, anti-fouling coatings, and advanced elastomers. nih.gov
Amphiphilic Block CopolymersSelf-assemble into micelles for encapsulation of hydrophobic molecules. acs.orgDrug delivery carriers with improved solubility and stability. acs.org

Interdisciplinary Research Opportunities in Biomaterials Engineering and Diagnostic Assay Development

The unique properties of hexaethylene glycol and oligoethylene glycol scaffolds create a fertile ground for interdisciplinary research, particularly at the intersection of biomaterials engineering and diagnostic assay development.

In biomaterials engineering, oligoethylene glycol-based hydrogels are being extensively investigated for tissue engineering and regenerative medicine. rsc.orgresearchgate.net These hydrogels can be designed to mimic the natural extracellular matrix, providing a supportive environment for cell growth, proliferation, and differentiation. nih.govnih.gov Their high water content and biocompatibility make them ideal for these applications. rsc.org Research in this area involves collaboration between polymer chemists, materials scientists, and cell biologists to design and fabricate scaffolds with optimal mechanical properties and biological functionality for the regeneration of specific tissues like bone and cartilage. mdpi.com

In the realm of diagnostic assay development, oligoethylene glycol linkers are being utilized to improve the performance of biosensors. rsc.orgnih.gov These linkers can be used to attach biorecognition elements, such as antibodies or nucleic acid probes, to the sensor surface. rsc.org The hydrophilic and protein-repellent nature of the OEG linker can help to reduce non-specific binding of other molecules from the sample, thereby increasing the sensitivity and specificity of the assay. rsc.org The development of advanced biosensors requires expertise from chemistry, engineering, and biology to design the sensor architecture, synthesize and functionalize the linker, and validate the assay performance. nih.gov

The convergence of these two fields presents exciting opportunities. For instance, "smart" hydrogels that can both support tissue regeneration and act as biosensors to monitor the healing process in real-time are a promising area of future research. Such integrated systems could provide valuable feedback on the progress of tissue repair and allow for personalized therapeutic interventions. The development of such advanced biomaterials will necessitate a highly interdisciplinary approach, bringing together researchers from diverse scientific and engineering backgrounds.

Table 4: Interdisciplinary Research Opportunities
FieldApplication of OEG ScaffoldsInterdisciplinary Collaborations
Biomaterials EngineeringHydrogel scaffolds for tissue engineering and regenerative medicine. rsc.orgresearchgate.netPolymer Chemistry, Materials Science, Cell Biology, Medicine.
Diagnostic Assay DevelopmentLinkers for immobilizing biorecognition elements in biosensors. rsc.orgnih.govChemistry, Engineering, Biology, Analytical Science.
Convergent Research"Smart" biomaterials for combined therapeutic and diagnostic applications.All of the above, plus computational science and clinical research.

Q & A

Q. How does the incorporation of hexaethylene glycol linkers influence background fluorescence in oligonucleotide probes?

Hexaethylene glycol (HEG) linkers reduce nonspecific interactions between fluorophores and DNA sequences, thereby lowering background fluorescence. For example, probes with HEG spacers exhibit up to a 1.9-fold improvement in signal-to-background (S/B) ratios compared to shorter, rigid linkers. This is attributed to the suppression of "G-quenching" (undesired fluorescence quenching by guanine residues) via increased spatial separation between the fluorophore and the DNA backbone. Researchers should optimize linker length (e.g., 18-atom HEG vs. 6-atom spacers) using hybridization assays and fluorescence spectroscopy to balance signal intensity and background reduction .

Q. What are the recommended storage conditions for hexaethylene glycol derivatives to ensure experimental reproducibility?

Pure hexaethylene glycol derivatives should be stored at -20°C (stable for 3 years) or 4°C (2 years). Solvent-dissolved forms are best kept at -80°C (6 months) or -20°C (1 month). Degradation risks include oxidation and moisture absorption, which can alter reactivity in oligonucleotide synthesis. Always use airtight, light-protected containers and verify purity via NMR or HPLC before critical experiments .

Advanced Research Questions

Q. How does pressure perturbation affect the stability of G-quadruplex DNA modified with hexaethylene glycol?

High-pressure studies reveal that HEG-modified G-quadruplexes exhibit greater destabilization under pressure than unmodified structures. For instance, the thrombin-binding aptamer (TBA) with a 5′-HEG modification shows a 2.5-fold decrease in melting temperature (Tm) at 200 MPa compared to the native TBA. This reflects a larger volumetric change (ΔV) during unfolding, as HEG introduces hydration-dependent flexibility. Researchers can use high-pressure circular dichroism (HP-CD) or fluorescence anisotropy to quantify ΔV and assess structural resilience under physiologically relevant conditions .

Q. What NMR-based methodologies elucidate segmental mobility in hexaethylene glycol chains within surfactant micelles?

13C spin-lattice relaxation times (τ₁) measured via NMR indicate that HEG chains in nonionic surfactants (e.g., n-dodecyl octaethylene glycol monoether) retain mobility even in micellar states. In organic solvents, τ₁ values for oxyethylene carbons (~0.5–1.2 s) suggest rapid segmental motion, while micelle formation reduces τ₁ by ~30% due to restricted tumbling. Advanced analyses combine τ₁ data with paramagnetic relaxation enhancement (e.g., Mn²⁺ titration) to map internal motion rates and micelle hydration dynamics .

Q. How do hexaethylene glycol linkers enhance single-nucleotide polymorphism (SNP) discrimination in molecular beacons?

Flexible HEG spacers (e.g., Sp18) improve SNP specificity by decoupling the stem-loop structure from the probe-target duplex. In comparative studies, HEG-modified beacons achieve >95% specificity for mismatched alleles, outperforming rigid linkers like triple deoxyinosine (dI) by ~20%. The enhanced discrimination arises from reduced steric strain during hybridization, allowing precise conformational adjustments. Researchers should validate SNP detection using thermal denaturation profiles and mismatch dissociation constants (Kd) .

Methodological Best Practices

  • Fluorescence Optimization : When designing probes, test HEG linker lengths (e.g., 6 vs. 18 ethylene glycol units) using real-time PCR or gel-shift assays to minimize nonspecific quenching .
  • Micelle Characterization : For surfactants, employ dynamic light scattering (DLS) and cryo-TEM to correlate HEG chain mobility with micelle size and polydispersity .
  • Pressure Studies : Use HP-CD with incremental pressure steps (50–300 MPa) to resolve volumetric contributions of HEG modifications to nucleic acid stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.